molecular formula C21H19BrN2O4S B297379 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide

Número de catálogo B297379
Peso molecular: 475.4 g/mol
Clave InChI: TWWOIRYLFNOIST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mecanismo De Acción

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide selectively inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 is involved in the signaling pathways that activate immune cells, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines. This, in turn, can reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-α, in preclinical models of autoimmune diseases. The compound has also been shown to decrease the infiltration of immune cells into inflamed tissues. These effects are consistent with the inhibition of TYK2 and suggest that N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has potential as a treatment for autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide is its selectivity for TYK2, which reduces the potential for off-target effects. The compound has also shown good pharmacokinetic properties in preclinical studies, suggesting that it may be suitable for oral administration. However, as with any experimental compound, there are limitations to its use in lab experiments, including the need for appropriate controls and careful interpretation of the results.

Direcciones Futuras

There are several potential future directions for the development of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide. One possibility is the evaluation of the compound in clinical trials for the treatment of autoimmune diseases. Another direction is the investigation of the role of TYK2 in other diseases, such as cancer and infectious diseases. Additionally, the development of more selective inhibitors of TYK2 may lead to improved therapeutic options for autoimmune diseases.

Métodos De Síntesis

The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with N-methyl-N-(4-phenoxyphenyl)glycinamide to form the intermediate product. This is followed by the reaction of the intermediate with a suitable amine to yield the final product.

Aplicaciones Científicas De Investigación

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of a specific protein called TYK2, which is involved in the immune response. Inhibition of TYK2 has been suggested as a potential therapeutic strategy for the treatment of autoimmune diseases.

Propiedades

Fórmula molecular

C21H19BrN2O4S

Peso molecular

475.4 g/mol

Nombre IUPAC

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19BrN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)

Clave InChI

TWWOIRYLFNOIST-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

SMILES canónico

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.